Rp-8-pCPT-cGMPS

Description

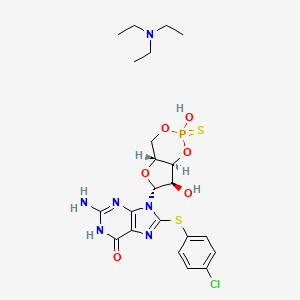

The exact mass of the compound this compound is 604.1094397 g/mol and the complexity rating of the compound is 845. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one;N,N-diethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O6PS2.C6H15N/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;1-4-7(5-2)6-3/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);4-6H2,1-3H3/t8-,10-,11-,14-,29?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOYZBYGWGWWTD-OZOPYAHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN6O6PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432128 |

Source

|

| Record name | Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276696-61-8 |

Source

|

| Record name | Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Rp-8-pCPT-cGMPS

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rp-8-pCPT-cGMPS, or (Rp)-8-(para-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, is a potent and selective inhibitor of cGMP-dependent protein kinase (PKG). Its high lipophilicity allows for excellent cell membrane permeability, making it a valuable tool for both in vitro and in vivo studies of cGMP signaling pathways. This document provides a comprehensive overview of the mechanism of action of this compound, including its primary inhibitory effects on PKG isoforms, its selectivity profile, and its interactions with other cellular targets such as cyclic nucleotide-gated (CNG) channels. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Primary Mechanism of Action: Competitive Inhibition of cGMP-Dependent Protein Kinase (PKG)

The principal mechanism of action of this compound is the competitive inhibition of cGMP-dependent protein kinase (PKG).[1][2][3][4] As a cGMP analog, it binds to the cGMP binding sites on the regulatory domain of PKG, thereby preventing the binding of endogenous cGMP and subsequent activation of the kinase.[1] This inhibitory action has been demonstrated across the major isoforms of PKG.

Quantitative Inhibition Data

The inhibitory potency of this compound against various PKG isoforms has been quantified through in vitro kinase assays. The inhibition constants (Ki) are summarized in the table below.

| Target Enzyme | Ki (µM) | Reference |

| cGMP-dependent protein kinase (general) | 0.5 | [1][2][3][4] |

| PKG Iα | 0.5 | |

| PKG Iβ | 0.45 | |

| PKG II | 0.7 |

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the canonical cGMP/PKG signaling pathway.

Caption: Inhibition of the cGMP/PKG signaling pathway by this compound.

Selectivity Profile

This compound exhibits a high degree of selectivity for PKG over other cyclic nucleotide-dependent enzymes.

cAMP-Dependent Protein Kinase (PKA)

Studies have shown that this compound does not affect the activity of cAMP-dependent protein kinase (PKA).[1] In experiments using intact human platelets, this compound antagonized the activation of PKG by 8-pCPT-cGMP without impacting PKA-mediated effects.[1]

cGMP-Regulated Phosphodiesterases (PDEs)

This compound has been observed to not interfere with the function of cGMP-regulated phosphodiesterases.[1] This is a critical feature, as it ensures that observed cellular effects are due to the direct inhibition of PKG and not a result of altered cGMP hydrolysis.

Effects on Cyclic Nucleotide-Gated (CNG) Channels

In addition to its primary role as a PKG inhibitor, this compound has been shown to act as an agonist for certain cyclic nucleotide-gated (CNG) channels. This dual activity is an important consideration in experimental design, as it can lead to effects independent of PKG inhibition in tissues where CNG channels are expressed, such as the retina.

Experimental Protocols

In Vitro PKG Inhibition Assay

This protocol is based on the methodology described by Butt et al. (1994) for determining the Ki of this compound.

-

Enzyme: Purified cGMP-dependent protein kinase.

-

Substrate: Kemptide (LRRASLG).

-

Reaction Buffer: 50 mM MES, pH 6.9, 10 mM Mg-acetate, 1 mM IBMX, 0.2 mM [γ-³²P]ATP.

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, purified PKG, and varying concentrations of this compound.

-

Pre-incubate the mixture for 5 minutes at 30°C.

-

Initiate the reaction by adding the substrate, kemptide.

-

Incubate for 10 minutes at 30°C.

-

Terminate the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Analysis of PKG Activity in Intact Cells (Human Platelets)

This protocol is adapted from the study by Butt et al. (1994) demonstrating the effect of this compound in a cellular context.

-

Cell Type: Washed human platelets.

-

Stimulus: 8-pCPT-cGMP (a cell-permeable cGMP analog and PKG activator).

-

Inhibitor: this compound.

-

Procedure:

-

Prepare a suspension of washed human platelets and pre-incubate with varying concentrations of this compound or vehicle control.

-

Stimulate the platelets with 8-pCPT-cGMP to activate PKG.

-

Lyse the platelets and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose membrane.

-

Probe the membrane with antibodies specific for a known PKG substrate (e.g., VASP-P) to assess the level of phosphorylation.

-

Visualize the results using an appropriate detection method (e.g., chemiluminescence).

-

A reduction in the phosphorylation of the PKG substrate in the presence of this compound indicates its inhibitory activity in intact cells.

-

Experimental Workflow Diagram

Caption: Workflow for assessing the inhibitory activity of this compound.

Conclusion

This compound is a well-characterized, potent, and selective competitive inhibitor of cGMP-dependent protein kinase. Its utility is enhanced by its cell permeability and resistance to phosphodiesterase degradation. While its primary mechanism of action is the inhibition of PKG, researchers should be mindful of its agonistic effects on CNG channels in relevant experimental systems. The data and protocols provided in this guide serve as a comprehensive resource for the effective application of this compound in the study of cGMP signaling.

References

The Role of Rp-8-pCPT-cGMPS in cGMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a critical role in a myriad of physiological processes, including vasodilation, platelet aggregation, neuronal signaling, and immune responses. The cGMP-dependent protein kinases (PKG) are key effectors in the cGMP signaling cascade. Understanding the precise role of PKG in these pathways has been greatly facilitated by the development of specific pharmacological tools. This technical guide provides an in-depth overview of Rp-8-pCPT-cGMPS, a potent and selective inhibitor of PKG. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its use, and illustrate its role within the broader cGMP signaling network through pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating cGMP-mediated cellular processes.

Introduction to the cGMP Signaling Pathway

The canonical nitric oxide (NO)/cGMP signaling pathway is initiated by the production of NO by nitric oxide synthases (NOS). NO, a gaseous signaling molecule, diffuses across cell membranes and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The downstream effects of cGMP are primarily mediated through three classes of effector proteins: cGMP-dependent protein kinases (PKG), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases (PDEs) that degrade cyclic nucleotides.

PKG, a serine/threonine protein kinase, is a major downstream target of cGMP.[1] Upon binding of cGMP to its regulatory domain, PKG undergoes a conformational change that activates its catalytic domain, leading to the phosphorylation of a wide array of substrate proteins. This phosphorylation cascade ultimately brings about diverse cellular responses such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of synaptic plasticity.

This compound: A Selective PKG Antagonist

This compound, chemically known as 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer, is a cGMP analog that acts as a competitive inhibitor of PKG. Its structure, featuring a phosphorothioate modification in the Rp-configuration at the cyclic phosphate and a p-chlorophenylthio group at the 8-position of the guanine ring, confers high affinity for the cGMP binding sites on PKG without inducing the conformational change required for kinase activation. This competitive antagonism effectively blocks the downstream signaling cascade mediated by PKG.

A key advantage of this compound is its increased lipophilicity compared to other cGMP analogs, which allows for efficient penetration of cell membranes. This property makes it a valuable tool for studying the role of PKG in intact cells and tissues. Furthermore, it exhibits selectivity for PKG over the cAMP-dependent protein kinase (PKA), another major cyclic nucleotide-dependent kinase.

Quantitative Data

The inhibitory potency of this compound against different PKG isoforms has been well-characterized. The following table summarizes the key inhibition constants (Ki) and IC50 values reported in the literature.

| Parameter | PKG Isoform | Value (µM) | Reference |

| Ki | PKG Iα | 0.5 | [2][3] |

| Ki | PKG Iβ | 0.45 | [2][3] |

| Ki | PKG II | 0.7 | [2][3] |

| IC50 | cGK Iα | 18.3 | [4] |

| IC50 | cGK II | 0.16 | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the intricate relationships within the cGMP signaling pathway and the experimental logic for its investigation, the following diagrams are provided in the DOT language for Graphviz.

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PKG.

Caption: Workflow for assessing the role of PKG in vasodilation using this compound.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments utilizing this compound to investigate cGMP signaling.

In Vitro PKG Kinase Activity Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a specific peptide substrate by purified PKG.

Materials:

-

Purified recombinant PKG (e.g., PKG Iα)

-

Fluorescently labeled peptide substrate for PKG (e.g., a peptide containing the consensus phosphorylation sequence Arg-Lys-Arg-Ser-Arg-Ala-Glu)

-

This compound

-

cGMP

-

ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

Stop solution (e.g., 100 mM EDTA)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in kinase reaction buffer.

-

In a 96-well plate, add the diluted this compound or vehicle control.

-

Add purified PKG to each well and incubate for 10 minutes at 30°C to allow for inhibitor binding.

-

Prepare a reaction mixture containing the fluorescent peptide substrate, cGMP, and ATP in kinase reaction buffer.

-

Initiate the kinase reaction by adding the reaction mixture to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Vasodilation Assay in Isolated Arteries (Pressure Myography)

This protocol assesses the role of PKG in vasodilation by measuring the effect of this compound on the relaxation of pre-constricted arteries.

Materials:

-

Pressure myograph system

-

Dissection microscope

-

Small resistance arteries (e.g., mesenteric or cerebral arteries) from a suitable animal model

-

Physiological Salt Solution (PSS) containing (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl2, 1.17 MgSO4, 25 NaHCO3, 1.18 KH2PO4, 0.026 EDTA, and 5.5 glucose, bubbled with 95% O2 / 5% CO2.

-

Phenylephrine (or other vasoconstrictor)

-

Sodium nitroprusside (SNP, an NO donor) or other cGMP-elevating vasodilator

-

This compound

-

Data acquisition system

Procedure:

-

Isolate a segment of a small artery and mount it on the glass cannulas of the pressure myograph chamber filled with PSS maintained at 37°C and continuously gassed.

-

Pressurize the artery to a physiological level (e.g., 60-80 mmHg) and allow it to equilibrate for at least 30 minutes.

-

Induce a stable submaximal constriction with phenylephrine.

-

Once a stable contraction is achieved, perform a cumulative concentration-response curve to SNP to induce vasodilation. Record the changes in vessel diameter.

-

Wash the vessel with PSS to return to baseline.

-

Incubate the artery with this compound (e.g., 10 µM) for 30-60 minutes.

-

Repeat the pre-constriction with phenylephrine.

-

Perform a second cumulative concentration-response curve to SNP in the presence of this compound.

-

Compare the vasodilation responses in the absence and presence of the inhibitor to determine the contribution of PKG to the observed relaxation.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay evaluates the effect of this compound on the inhibition of platelet aggregation mediated by cGMP-elevating agents.

Materials:

-

Light transmission aggregometer

-

Platelet-rich plasma (PRP) or washed platelets

-

Platelet agonist (e.g., ADP, collagen, or thrombin)

-

cGMP-elevating agent (e.g., a NO donor like SNP or a direct sGC activator)

-

This compound

-

Saline

Procedure:

-

Prepare PRP from fresh human or animal blood by centrifugation.

-

Adjust the platelet count of the PRP if necessary.

-

Place a cuvette with PRP in the aggregometer and establish a baseline light transmission.

-

Add the cGMP-elevating agent to the PRP and incubate for a few minutes.

-

In a separate experiment, pre-incubate the PRP with this compound for 10-15 minutes before adding the cGMP-elevating agent.

-

Initiate platelet aggregation by adding a platelet agonist.

-

Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

-

Compare the inhibitory effect of the cGMP-elevating agent on platelet aggregation in the presence and absence of this compound.

Western Blotting for VASP Phosphorylation in Platelets

Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKG in platelets. This protocol measures the effect of this compound on cGMP-induced VASP phosphorylation.

Materials:

-

Washed platelets

-

cGMP-elevating agent (e.g., 8-pCPT-cGMP)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare washed platelets and resuspend them in a suitable buffer.

-

Pre-incubate the platelets with this compound or vehicle for 15-30 minutes at 37°C.

-

Stimulate the platelets with a cGMP-elevating agent for a specified time (e.g., 5-10 minutes).

-

Lyse the platelets by adding ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-VASP overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total VASP to confirm equal loading.

-

Quantify the band intensities to determine the relative levels of VASP phosphorylation.

Conclusion

This compound has proven to be an invaluable pharmacological tool for elucidating the intricate role of PKG in cGMP signaling pathways. Its cell permeability and selectivity make it a robust inhibitor for a wide range of in vitro and in situ experimental models. The data and protocols presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their investigations, thereby advancing our understanding of cGMP-mediated physiological and pathophysiological processes and aiding in the development of novel therapeutic strategies targeting this critical signaling cascade.

References

- 1. scientifica.uk.com [scientifica.uk.com]

- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. plateletservices.com [plateletservices.com]

- 4. dash.harvard.edu [dash.harvard.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Lipophilicity and Cell Permeability of Rp-8-pCPT-cGMPS

Introduction

This compound, or (Rp)-8-(para-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, is a widely utilized chemical probe in signal transduction research. It functions as a potent and selective competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2][3] Its utility in both in vitro and intact cell-based experiments is largely attributed to its physicochemical properties, specifically its lipophilicity, which facilitates cell membrane permeability.[4][5] This guide provides a comprehensive overview of the lipophilicity and cell permeability of this compound, presenting available quantitative data, detailing relevant experimental protocols, and illustrating key concepts through signaling pathway and workflow diagrams.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the key quantitative data available for this compound.

Table 1: Physicochemical and Lipophilicity Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 505 g/mol (Acid form)[6] | IUPHAR/BPS Guide to PHARMACOLOGY[6] |

| 525.86 g/mol (Sodium salt) | Tocris Bioscience | |

| Molecular Formula | C₁₆H₁₅ClN₅O₆PS₂ (Acid form) | IUPHAR/BPS Guide to PHARMACOLOGY[6] |

| C₁₆H₁₄ClN₅NaO₆PS₂ (Sodium salt) | Tocris Bioscience | |

| XLogP | 1.21 | IUPHAR/BPS Guide to PHARMACOLOGY[6] |

| Topological Polar Surface Area | 221.84 Ų | IUPHAR/BPS Guide to PHARMACOLOGY[6] |

XLogP is a computationally predicted logarithm of the octanol/water partition coefficient, a common measure of lipophilicity.

Table 2: Biological Activity Data

| Target | Inhibition Constant (Ki) | Notes | Source |

|---|---|---|---|

| Protein Kinase G (PKG) | 0.5 µM | General competitive inhibitor.[1][3] | MedchemExpress, PubMed[1][3] |

| PKG Iα | 0.5 µM | Tocris Bioscience | |

| PKG Iβ | 0.45 µM | Tocris Bioscience |

| PKG II | 0.7 µM | | Tocris Bioscience |

Lipophilicity and Cell Permeability Analysis

This compound is consistently described as having high lipid solubility, being significantly more lipophilic and membrane-permeant than related compounds like Rp-cGMPS or Rp-8-Br-cGMPS.[1][4][5] This increased lipophilicity is a critical feature, as it allows the molecule to more readily penetrate cell membranes and achieve sufficient intracellular concentrations to effectively inhibit PKG in intact cells.[2][7]

While its high lipophilicity strongly supports its observed cell permeability, specific quantitative permeability coefficients (e.g., Papp) from standardized assays were not found in the reviewed literature. To determine these values, researchers would typically employ methods such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 cell assay for a more biologically complex model of intestinal absorption. Detailed protocols for these standard assays are provided below.

Signaling Pathway Involvement

This compound is a specific tool for investigating the cGMP signaling cascade. This pathway is crucial for various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. The compound acts by competitively binding to the cGMP-binding sites on PKG, thereby preventing activation by endogenous cGMP and subsequent phosphorylation of target proteins.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorbyt.com [biorbyt.com]

- 3. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound BIOLOG Life Science Institute [biolog.de]

- 6. Rp-8-CPT-cGMPS | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. This compound - Nordic Biosite [nordicbiosite.com]

The Selective Inhibition of Protein Kinase G by Rp-8-pCPT-cGMPS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity of the compound Rp-8-pCPT-cGMPS as an inhibitor of cyclic GMP-dependent protein kinase (PKG) over cyclic AMP-dependent protein kinase (PKA). This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

This compound, or (Rp)-8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, is a widely utilized chemical tool in the study of cGMP signaling pathways. Its utility stems from its ability to competitively inhibit the action of PKG, a key effector of cGMP. Understanding the selectivity of this inhibitor is paramount for the accurate interpretation of experimental results. This guide synthesizes the current knowledge on the inhibitory potency of this compound against PKG and its relative inactivity against the homologous kinase, PKA.

Data Presentation: Quantitative Analysis of Inhibitory Potency

The inhibitory activity of this compound has been quantified against various isoforms of PKG. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the kinase; a lower Ki value indicates a higher affinity and more potent inhibition.

| Target Kinase | Inhibition Constant (Ki) | Reference |

| Protein Kinase G Iα (PKGIα) | 0.5 µM | [1] |

| Protein Kinase G Iβ (PKGIβ) | 0.45 µM | [1] |

| Protein Kinase G II (PKGII) | 0.7 µM | [1] |

Signaling Pathways

To understand the context of this compound's action, it is essential to visualize the canonical cGMP/PKG and cAMP/PKA signaling pathways.

Caption: Canonical cGMP/PKG and cAMP/PKA signaling pathways.

Experimental Protocols

The selectivity of this compound for PKG over PKA is determined through various in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay for Determining Inhibitory Potency (Ki)

This protocol outlines a typical in vitro kinase assay to determine the Ki of this compound for PKG.

Caption: Workflow for an in vitro kinase assay to determine Ki.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the purified kinase (e.g., recombinant human PKGIα), a specific peptide substrate (e.g., Kemptide, a known PKA and PKG substrate), a suitable kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2), and varying concentrations of this compound.

-

Initiation: Initiate the phosphorylation reaction by adding a solution containing ATP, including a radioactive isotope such as [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes) to allow for substrate phosphorylation.

-

Termination: Stop the reaction by adding a strong acid (e.g., 3% phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.

-

Washing: If using phosphocellulose paper, wash the paper extensively with a dilute acid solution to remove unincorporated [γ-³²P]ATP. The phosphorylated substrate will remain bound to the paper.

-

Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation, which relates the Ki to the IC50 (the concentration of inhibitor that reduces enzyme activity by 50%) and the Michaelis-Menten constant (Km) of the substrate.

Cell-Based Assay: VASP Phosphorylation in Human Platelets

A common cell-based method to assess PKG activity and its inhibition is to measure the phosphorylation of the Vasodilator-Stimulated Phosphoprotein (VASP) in human platelets. VASP is a well-established substrate of both PKG and PKA.

Caption: Workflow for VASP phosphorylation assay in platelets.

Methodology:

-

Platelet Isolation: Isolate platelets from fresh human blood by differential centrifugation.

-

Pre-incubation with Inhibitor: Pre-incubate the isolated platelets with various concentrations of this compound or a vehicle control for a defined period.

-

Stimulation: Stimulate the platelets with a known PKG activator, such as 8-pCPT-cGMP, to induce VASP phosphorylation. To assess selectivity, a parallel experiment using a PKA activator (e.g., forskolin) can be performed.

-

Cell Lysis: Terminate the stimulation by adding a lysis buffer containing detergents, protease inhibitors, and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for electrophoresis.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated VASP (at Ser239 for PKG-mediated phosphorylation) and a primary antibody for total VASP as a loading control. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection and Analysis: Detect the antibody-bound proteins using a chemiluminescent substrate and visualize the bands. Quantify the band intensities to determine the ratio of phosphorylated VASP to total VASP. A reduction in this ratio in the presence of this compound indicates inhibition of PKG.

Conclusion

This compound is a potent and selective inhibitor of PKG with Ki values in the sub-micromolar range for PKG isoforms. While quantitative data for its interaction with PKA is limited, qualitative evidence from cell-based assays strongly supports its selectivity for PKG. The experimental protocols detailed in this guide provide a framework for researchers to independently verify and further explore the inhibitory properties of this valuable pharmacological tool. The provided diagrams offer a clear visual reference for the underlying biological pathways and experimental procedures. The continued use of this compound in a well-characterized manner will undoubtedly contribute to further advancements in our understanding of cGMP signaling in health and disease.

References

Initial Studies of Rp-8-pCPT-cGMPS in Human Platelets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies and core findings related to the compound Rp-8-pCPT-cGMPS and its effects on human platelets. The document focuses on its role as a competitive inhibitor of cGMP-dependent protein kinase (PKG), summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved.

Core Concepts and Mechanism of Action

This compound, chemically known as (Rp)-8-(para-chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, is a crucial tool for investigating cGMP signaling in various cell types, including human platelets. Its primary established function is the competitive inhibition of cGMP-dependent protein kinase (PKG).[1] Due to its increased lipophilicity, this compound can effectively penetrate cell membranes, allowing for the study of PKG activity within intact cells.[1]

The nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP/PKG signaling pathway is a major inhibitory cascade in platelets.[2] Endothelial cells release NO, which stimulates sGC in platelets to produce cGMP.[2][3] cGMP then activates PKG, which phosphorylates various substrate proteins, ultimately leading to the inhibition of platelet adhesion, granule release, and aggregation.[3][4] this compound is frequently used to antagonize this pathway and elucidate the specific roles of PKG in these processes.[5]

However, the effects of cGMP analogs, including inhibitors like this compound, can be complex and may involve mechanisms unrelated to PKG.[2] Some studies suggest a biphasic effect of cGMP on platelets, with initial activation followed by inhibition, which could be related to the permeability of the analogs.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from initial studies of this compound in human platelets.

| Parameter | Value | Cell/System | Reference |

| Ki for cGMP-dependent protein kinase | 0.5 µM | In vitro | [1][5] |

Table 1: Inhibitory Constant of this compound

| Experimental Condition | Agonist | This compound Concentration | Observed Effect | Reference |

| Platelet Aggregation | Low-dose Thrombin | 0.25 mM | Inhibition of vWF-induced aggregation | [7] |

| Platelet Aggregation | Low-dose Thrombin or Collagen | Not specified | Abolished LPS-mediated potentiation | [8] |

| VASP Phosphorylation (Ser239) | 8-pCPT-cGMP (20 µM) | 0.2 and 0.5 mM | No inhibition | [9][10] |

| VASP Phosphorylation (Ser239) | 8-bromo-cGMP (50 µM) | Not specified | No inhibition | [10] |

| Extracellular Signal-Responsive Kinase (ERK) Phosphorylation | cGMP analogs | Not specified | Inhibition | [10] |

Table 2: Experimental Concentrations and Effects of this compound on Platelet Function

Key Experimental Protocols

This section details the methodologies employed in the foundational studies of this compound in human platelets.

Preparation of Washed Human Platelets

A common starting point for in vitro platelet studies is the isolation of washed platelets from whole blood.

-

Blood Collection: Whole human blood is collected from healthy donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to separate the platelet-rich plasma from red and white blood cells.

-

Platelet Pelleting: The PRP is then centrifuged at a higher speed (e.g., 1000 x g) for 10-15 minutes to pellet the platelets.

-

Washing: The platelet pellet is resuspended in a washing buffer (e.g., Tyrode's buffer) and centrifuged again. This washing step is often repeated to ensure the removal of plasma proteins.

-

Final Resuspension: The final platelet pellet is resuspended in a suitable buffer for the specific experiment, and the platelet count is adjusted to the desired concentration (e.g., 10^8 cells/ml).[6]

VASP Phosphorylation Assay via Immunoblotting

Vasodilator-stimulated phosphoprotein (VASP) is a key substrate of both PKG and PKA in platelets. Its phosphorylation status is often used as a readout for the activity of these kinases.

-

Platelet Treatment: Washed platelets are pre-incubated with this compound or a vehicle control for a specified time (e.g., 10 minutes).[9]

-

Stimulation: Platelets are then stimulated with a cGMP analog, such as 8-pCPT-cGMP (e.g., 20 µM), for a defined period (e.g., 10 minutes) at 37°C.[9]

-

Lysis: The reaction is stopped by adding a lysis buffer (e.g., SDS-PAGE sample buffer) to the platelet suspension.[9]

-

SDS-PAGE and Western Blotting: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated VASP (e.g., anti-pSer239-VASP or anti-pSer157-VASP).[6][9] Following incubation with a secondary antibody, the protein bands are visualized using a suitable detection method (e.g., chemiluminescence).

Platelet Aggregation Assay

Platelet aggregation is a fundamental functional endpoint for assessing the effects of various compounds.

-

Platelet Preparation: Either platelet-rich plasma (PRP) or washed platelets are used.

-

Pre-incubation: The platelet suspension is pre-incubated with this compound or a vehicle control for a specific duration (e.g., 5-10 minutes) at 37°C in an aggregometer.[7][9]

-

Agonist Addition: A platelet agonist, such as thrombin, collagen, or ristocetin, is added to induce aggregation.[7][8][9]

-

Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the platelet suspension over time.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: The NO/cGMP/PKG signaling pathway in platelets and the inhibitory action of this compound.

Figure 2: Potential crosstalk between cGMP and PKA signaling pathways in VASP phosphorylation in human platelets.

Figure 3: A generalized experimental workflow for studying the effect of this compound on VASP phosphorylation in human platelets.

Discussion and Future Directions

Initial studies have established this compound as a valuable inhibitor for probing the role of PKG in human platelet function.[5] However, the findings also highlight the complexity of cyclic nucleotide signaling in these anucleate cells. The observation that PKG inhibitors like this compound do not always block cGMP-induced VASP phosphorylation suggests a significant role for PKA in this process in human platelets.[10] This crosstalk between the cGMP and cAMP signaling pathways is an active area of research.

Furthermore, some evidence points towards biphasic and potentially PKG-independent effects of cGMP analogs, which complicates the interpretation of data.[2][6] Future research should aim to:

-

Develop more specific inhibitors to dissect the roles of different PKG isoforms.

-

Utilize advanced techniques like phosphoproteomics to identify the full spectrum of PKG substrates in platelets.

-

Investigate the precise mechanisms of crosstalk between the cGMP/PKG and cAMP/PKA pathways.

References

- 1. biorbyt.com [biorbyt.com]

- 2. mdpi.com [mdpi.com]

- 3. The NO/cGMP/PKG pathway in platelets: The therapeutic potential of PDE5 inhibitors in platelet disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel roles of cAMP/cGMP-dependent signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. LPS stimulates platelet secretion and potentiates platelet aggregation via TLR4/MyD88 and the cGMP-dependent protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A predominant role for cAMP-dependent protein kinase in the cGMP-induced phosphorylation of vasodilator-stimulated phosphoprotein and platelet inhibition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Rp-8-pCPT-cGMPS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-pCPT-cGMPS is a potent and selective inhibitor of cGMP-dependent protein kinase (PKG).[1][2] Its high lipophilicity and membrane permeability make it a valuable tool for studying the role of the cGMP/PKG signaling pathway in various physiological and pathological processes in vivo.[2][3] These application notes provide detailed protocols for the in vivo administration of this compound via various routes, a summary of reported quantitative data, and a visualization of the relevant signaling pathway.

Mechanism of Action

This compound acts as a competitive inhibitor of PKG, a key downstream effector of cyclic guanosine monophosphate (cGMP).[1] The cGMP/PKG signaling pathway is initiated by the synthesis of cGMP from GTP by guanylate cyclases (GC).[4] Nitric oxide (NO) activates soluble GC (sGC), while natriuretic peptides activate particulate GC (pGC).[4] The subsequent increase in intracellular cGMP leads to the activation of PKG, which in turn phosphorylates various downstream targets, resulting in a wide range of cellular responses, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal activity.[4][5][6] By inhibiting PKG, this compound allows for the elucidation of the specific roles of this kinase in complex biological systems.

Signaling Pathway Diagram

Caption: The cGMP/PKG signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vivo administration data for this compound.

| Administration Route | Species | Dose | Dosing Regimen | Vehicle | Application | Reference |

| Intrathecal | Rat (Sprague-Dawley) | 5 nM (in 20 µL) | Once a day for 3 days | Not specified | Study of bone cancer pain | [7] |

Experimental Protocols

Intrathecal Administration in Rats

This protocol is based on a study investigating the role of the cGMP-PKG pathway in bone cancer pain.[7]

Objective: To deliver this compound directly to the spinal cord to study its effects on nociceptive processing.

Materials:

-

This compound sodium salt

-

Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

-

Hamilton syringe (25-50 µL) with a 30-gauge needle

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for lumbar puncture

-

Animal restraining device

Experimental Workflow:

Caption: Workflow for intrathecal administration of this compound in rats.

Procedure:

-

Preparation of this compound Solution: Dissolve this compound sodium salt in sterile saline or aCSF to a final concentration of 5 nM. Ensure the solution is clear and free of particulates.

-

Anesthesia and Positioning: Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation). Shave and disinfect the lumbar area. Position the animal in a stereotaxic frame or a suitable restraining device to flex the spine.

-

Lumbar Puncture: Carefully insert a 30-gauge needle attached to a Hamilton syringe into the L4-L5 or L5-L6 intervertebral space. A slight tail flick is often observed upon successful entry into the subarachnoid space.[8][9]

-

Injection: Slowly inject 20 µL of the this compound solution over 1-2 minutes to avoid increased intracranial pressure.[7][9]

-

Needle Withdrawal and Recovery: Slowly withdraw the needle. Allow the animal to recover from anesthesia on a warming pad.

-

Post-procedural Monitoring: Monitor the animal for any signs of motor impairment, distress, or other adverse effects.

Intraperitoneal Administration in Mice (General Protocol)

Objective: To systemically deliver this compound to study its effects on various organs and systems.

Materials:

-

This compound

-

Vehicle (e.g., saline, DMSO, or a mixture, depending on solubility)

-

1 mL syringe with a 25-27 gauge needle

-

Animal balance

Experimental Workflow:

Caption: General workflow for intraperitoneal administration of a compound in mice.

Procedure:

-

Formulation Preparation: Due to the lipophilicity of this compound, a suitable vehicle may be required. Test solubility in common vehicles such as saline, PBS, or solutions containing a small percentage of DMSO or other solubilizing agents. The final formulation should be sterile and non-irritating.

-

Dose Calculation: Determine the desired dose in mg/kg. Weigh the mouse accurately to calculate the precise injection volume.

-

Restraint: Properly restrain the mouse by scruffing the neck to expose the abdomen.

-

Injection: Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the internal organs. Aspirate briefly to ensure the needle has not entered a blood vessel or organ before injecting the solution.

-

Post-injection Care: Return the mouse to its cage and monitor for any signs of pain, distress, or adverse reactions at the injection site.

Intravenous and Subcutaneous Administration (General Considerations)

Specific protocols for intravenous (IV) and subcutaneous (SC) administration of this compound are not well-documented in publicly available literature. The high lipophilicity of the compound presents challenges for aqueous formulations required for these routes.

Formulation Development:

-

Solubilization: For IV administration, this compound would need to be formulated in a vehicle that ensures its solubility in the bloodstream and prevents precipitation. This might involve the use of co-solvents (e.g., PEG, ethanol), surfactants, or cyclodextrins.

-

Liposomes and Nanoparticles: Encapsulation in liposomes or nanoparticles could be a viable strategy for both IV and SC delivery of lipophilic compounds like this compound. This can improve solubility, alter pharmacokinetic profiles, and potentially target the drug to specific tissues.[10]

General Protocol for IV Injection (Tail Vein in Mice):

-

Prepare a sterile, non-pyrogenic formulation of this compound suitable for intravenous injection.

-

Warm the mouse under a heat lamp to dilate the tail veins.

-

Place the mouse in a restraining device.

-

Disinfect the tail with an alcohol swab.

-

Insert a 27-30 gauge needle into one of the lateral tail veins.

-

Inject the solution slowly.

-

Withdraw the needle and apply gentle pressure to the injection site.

-

Monitor the animal for any adverse reactions.

General Protocol for SC Injection (Mice):

-

Prepare a sterile formulation of this compound.

-

Grasp the loose skin over the shoulders (scruff) of the mouse.

-

Insert a 25-27 gauge needle into the tented skin.

-

Inject the solution to form a subcutaneous bleb.

-

Withdraw the needle.

-

Monitor the animal for any local reactions at the injection site.

Conclusion

The in vivo administration of this compound is a powerful approach to investigate the physiological roles of the cGMP/PKG signaling pathway. While intrathecal administration has been specifically documented, other routes such as intraperitoneal, intravenous, and subcutaneous injections are also feasible but may require careful formulation development due to the compound's lipophilic nature. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute in vivo studies with this compound. It is imperative to adhere to all institutional and national guidelines for animal welfare and experimental procedures.

References

- 1. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound BIOLOG Life Science Institute [biolog.de]

- 4. cusabio.com [cusabio.com]

- 5. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Invited review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Modified Method for Intrathecal Catheterization in Rats [jove.com]

- 9. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combination of cGMP analogue and drug delivery system provides functional protection in hereditary retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Rp-8-pCPT-cGMPS in Smooth Muscle Relaxation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic guanosine monophosphate (cGMP) signaling pathway is a cornerstone of smooth muscle physiology, playing a pivotal role in mediating relaxation and vasodilation. A key effector in this pathway is the cGMP-dependent protein kinase (PKG). Understanding the specific contributions of PKG to smooth muscle relaxation is crucial for basic research and the development of novel therapeutics for conditions such as hypertension, asthma, and erectile dysfunction. Rp-8-pCPT-cGMPS is a potent and cell-permeable competitive inhibitor of PKG, making it an invaluable tool for elucidating the role of this kinase in cellular processes.[1][2] With a reported Ki value of 0.5 μM, this compound offers a high degree of selectivity for studying PKG-dependent signaling events.[3] Its lipophilic nature ensures effective penetration of cell membranes, allowing for the investigation of PKG function in intact tissue preparations.[1][2]

These application notes provide a comprehensive overview of the use of this compound in smooth muscle relaxation studies, including its mechanism of action, detailed experimental protocols, and representative data.

Mechanism of Action

Smooth muscle relaxation is initiated by agents that increase intracellular cGMP levels, such as nitric oxide (NO) donors (e.g., sodium nitroprusside) or natriuretic peptides.[4] Elevated cGMP levels lead to the activation of PKG. Activated PKG then phosphorylates several downstream targets, culminating in a decrease in intracellular calcium concentration ([Ca2+]i) and a reduction in the calcium sensitivity of the contractile apparatus.[4]

This compound acts as a competitive antagonist at the cGMP-binding site of PKG. By occupying this site, it prevents the binding of endogenous cGMP and subsequent activation of the kinase. This blockade of PKG activity allows researchers to specifically probe which cellular effects of elevated cGMP are mediated through the PKG pathway.

Data Presentation

The following table summarizes representative quantitative data illustrating the inhibitory effect of this compound on cGMP-mediated smooth muscle relaxation. This data is a composite representation based on typical findings in vascular smooth muscle relaxation experiments.

| Treatment Group | Agonist | EC50 of Agonist (nM) | Maximum Relaxation (%) | Fold Shift in EC50 (vs. Control) |

| Control | Sodium Nitroprusside (SNP) | 15 | 95 ± 5 | 1 |

| This compound (1 µM) | Sodium Nitroprusside (SNP) | 150 | 92 ± 6 | 10 |

| Control | 8-Bromo-cGMP | 500 | 98 ± 4 | 1 |

| This compound (1 µM) | 8-Bromo-cGMP | 5000 | 96 ± 5 | 10 |

Table 1: Inhibitory Effect of this compound on cGMP-Mediated Relaxation of Pre-contracted Aortic Rings. Data are presented as mean ± SEM. The fold shift in EC50 is a measure of the potency of the antagonist.

Signaling Pathway and Experimental Workflow Diagrams

Caption: cGMP signaling pathway in smooth muscle relaxation.

Caption: Experimental workflow for smooth muscle relaxation studies.

Experimental Protocols

Materials and Reagents

-

This compound (prepare stock solution in DMSO)

-

Isolated smooth muscle tissue (e.g., rat thoracic aorta)

-

Physiological Salt Solution (PSS), composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.

-

Phenylephrine (for pre-contraction)

-

Sodium Nitroprusside or 8-Bromo-cGMP (relaxing agents)

-

Dimethyl sulfoxide (DMSO)

-

Carbogen gas (95% O2 / 5% CO2)

-

Organ bath system with isometric force transducers and data acquisition software

Protocol for Isometric Tension Measurement in Isolated Aortic Rings

-

Tissue Preparation:

-

Euthanize a rat according to approved institutional animal care and use committee protocols.

-

Carefully excise the thoracic aorta and place it in ice-cold PSS.

-

Clean the aorta of adherent connective and adipose tissue and cut it into 2-3 mm wide rings.

-

-

Mounting and Equilibration:

-

Mount the aortic rings in an organ bath containing PSS maintained at 37°C and continuously bubbled with carbogen gas.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, washing with fresh PSS every 15-20 minutes.

-

-

Viability Test:

-

Depolarize the tissues with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability and obtain a reference contraction.

-

Wash the tissues with PSS to return to baseline tension.

-

-

Experimental Procedure:

-

Pre-contract the aortic rings with an EC80 concentration of phenylephrine (typically 1 µM).

-

Once a stable contraction plateau is reached, pre-incubate the tissues with this compound (e.g., 1 µM) or its vehicle (DMSO) for 20-30 minutes.

-

Generate a cumulative concentration-response curve for the relaxing agent (e.g., sodium nitroprusside or 8-Bromo-cGMP) by adding increasing concentrations of the agent to the organ bath at regular intervals.

-

Record the changes in isometric tension using a force transducer and data acquisition system.

-

-

Data Analysis:

-

Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the concentration-response curves and calculate the EC50 values for the relaxing agents in the presence and absence of this compound.

-

Determine the fold shift in the EC50 to quantify the inhibitory effect of this compound.

-

Conclusion

This compound is a valuable pharmacological tool for dissecting the cGMP-PKG signaling pathway in smooth muscle. Its cell permeability and selectivity for PKG make it ideal for use in intact tissue preparations. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the precise role of PKG in smooth muscle relaxation. By inhibiting PKG, researchers can effectively determine the extent to which a cGMP-mediated response is dependent on this kinase, thereby providing deeper insights into the complex mechanisms governing smooth muscle tone.

References

- 1. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cGMP mediates the vascular and platelet actions of nitric oxide: confirmation using an inhibitor of the soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of cGMP-mediated smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Platelet Aggregation and Function with Rp-8-pCPT-cGMPS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-pCPT-cGMPS is a potent and selective cell-permeable inhibitor of cGMP-dependent protein kinase (PKG). In the intricate signaling pathways governing platelet function, PKG plays a crucial, predominantly inhibitory role. Upon activation by cyclic guanosine monophosphate (cGMP), PKG phosphorylates various downstream targets, leading to a cascade of events that ultimately suppress platelet activation, adhesion, and aggregation. This inhibitory control is critical for maintaining blood fluidity and preventing thrombosis.

These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the cGMP/PKG signaling pathway in platelets. By specifically blocking PKG activity, researchers can elucidate its role in various aspects of platelet function and dysfunction. The following sections detail the mechanism of action, present key quantitative data, and provide detailed protocols for essential experiments.

Mechanism of Action

Platelet activation is a tightly regulated process initiated by agonists such as thrombin, collagen, and adenosine diphosphate (ADP). These agonists bind to specific receptors on the platelet surface, triggering intracellular signaling cascades that lead to an increase in cytosolic calcium levels, granule secretion, and conformational changes in integrin receptors, ultimately resulting in platelet aggregation.

The nitric oxide (NO)/cGMP signaling pathway acts as a key inhibitory mechanism to counterbalance these activating signals. Endothelial cells release NO, which diffuses into platelets and activates soluble guanylyl cyclase (sGC) to produce cGMP. cGMP then activates PKG, which in turn phosphorylates several substrate proteins.[1] Key downstream effects of PKG activation include:

-

Inhibition of calcium mobilization: PKG can phosphorylate proteins involved in calcium release from intracellular stores, thereby reducing the cytosolic calcium concentration required for platelet activation.[2]

-

Phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP): VASP phosphorylation is a key indicator of PKG activity and is associated with the inhibition of platelet aggregation.

-

Modulation of actin cytoskeleton dynamics: PKG can influence the cytoskeletal rearrangements necessary for platelet shape change and aggregation.[1]

This compound acts as a competitive antagonist at the cGMP binding site of PKG, preventing its activation and the subsequent phosphorylation of its downstream targets. This allows for the specific investigation of PKG-mediated events in platelet physiology.

Data Presentation

The following tables summarize the quantitative data available for this compound in the context of platelet research.

Table 1: In Vitro Inhibition of cGMP-Dependent Protein Kinase by this compound

| Parameter | Value | Cell/System | Reference |

| Ki | 0.5 µM | Purified cGMP-dependent protein kinase (in vitro phosphorylation with kemptide substrate) | [3] |

Table 2: Effective Concentrations of this compound in Platelet Function Assays

| Agonist | This compound Concentration | Observed Effect | Cell Type | Reference |

| 8-pCPT-cGMP (PKG activator) | 200 µM and 500 µM | Inhibition of VASP phosphorylation | Washed human platelets | [4] |

| von Willebrand Factor (vWF) + Ristocetin | 250 µM | Diminished integrin-dependent platelet aggregation | Human platelet-rich plasma | [5] |

| Thrombin (low dose) + LPS | 200 µM | Abolished the potentiating effect of LPS on platelet aggregation | Washed human platelets |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Signaling pathways of platelet activation and its inhibition by the cGMP/PKG pathway.

Caption: General experimental workflow for studying platelet function with this compound.

Experimental Protocols

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) in response to an agonist, and how to assess the inhibitory effect of this compound.

Materials:

-

Freshly drawn human blood in 3.2% or 3.8% sodium citrate tubes

-

This compound

-

Platelet agonist (e.g., ADP, collagen, thrombin)

-

Phosphate-Buffered Saline (PBS)

-

Platelet-Poor Plasma (PPP)

-

Light Transmission Aggregometer

-

Aggregometer cuvettes with stir bars

-

Centrifuge

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

-

Carefully collect the upper straw-colored layer, which is the PRP.

-

To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes. The supernatant is the PPP.

-

Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 108 platelets/mL) using PPP if necessary.

-

-

Incubation with this compound:

-

Pipette the required volume of PRP into aggregometer cuvettes containing a stir bar.

-

Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the PRP.

-

Pre-incubate the samples for a specified time (e.g., 5-15 minutes) at 37°C in the aggregometer.

-

-

Measurement of Platelet Aggregation:

-

Set the baseline (0% aggregation) with a cuvette containing PRP and the 100% aggregation with a cuvette containing PPP.

-

Add the platelet agonist to the pre-incubated PRP sample.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to platelet aggregation.

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each sample.

-

Compare the aggregation in samples treated with this compound to the vehicle control to determine the percentage of inhibition.

-

Analysis of VASP Phosphorylation by Western Blot

This protocol details the detection of VASP phosphorylation at Ser239, a marker of PKG activity, in response to a PKG activator and its inhibition by this compound.

Materials:

-

Washed human platelets

-

This compound

-

PKG activator (e.g., 8-pCPT-cGMP)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Platelet Treatment:

-

Resuspend washed platelets in a suitable buffer (e.g., Tyrode's buffer).

-

Pre-incubate platelets with various concentrations of this compound or vehicle for 10-15 minutes at 37°C.

-

Stimulate the platelets with a PKG activator (e.g., 8-pCPT-cGMP) for a defined period (e.g., 1-5 minutes).

-

-

Cell Lysis:

-

Terminate the reaction by adding ice-cold lysis buffer.

-

Incubate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total VASP antibody for loading control.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-VASP and total VASP.

-

Normalize the phospho-VASP signal to the total VASP signal.

-

Compare the levels of VASP phosphorylation in this compound-treated samples to the control.

-

Measurement of Intracellular Calcium Mobilization

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in platelets using a fluorescent calcium indicator.

Materials:

-

Washed human platelets or PRP

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound

-

Platelet agonist (e.g., thrombin, ADP)

-

Fluorometer or flow cytometer capable of ratiometric or single-wavelength calcium measurements

Procedure:

-

Platelet Loading with Calcium Dye:

-

Incubate platelets with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in the dark at 37°C for 30-45 minutes.

-

Wash the platelets to remove extracellular dye.

-

Resuspend the dye-loaded platelets in a buffer containing calcium.

-

-

Treatment and Measurement:

-

Place the dye-loaded platelet suspension in the fluorometer cuvette or prepare for flow cytometry.

-

Record a stable baseline fluorescence signal.

-

Add this compound or vehicle and incubate for a few minutes.

-

Add the platelet agonist and immediately start recording the fluorescence changes over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, excitation is at ~490 nm and emission at ~520 nm.

-

-

Data Analysis:

-

For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the [Ca2+]i.

-

For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is indicative of the change in [Ca2+]i.

-

Calibrate the fluorescence signal to absolute [Ca2+]i values using calcium standards, if required.

-

Compare the agonist-induced calcium response in the presence and absence of this compound to determine the extent of inhibition.

-

Conclusion

This compound is an invaluable pharmacological tool for dissecting the role of the cGMP/PKG signaling pathway in platelet function. By specifically inhibiting PKG, researchers can investigate its contribution to the regulation of platelet aggregation, adhesion, secretion, and intracellular signaling in response to a variety of physiological and pathological stimuli. The protocols and data provided in these application notes offer a solid foundation for designing and executing experiments to further our understanding of this critical inhibitory pathway in platelets, which may ultimately lead to the development of novel anti-thrombotic therapies.

References

- 1. A predominant role for cAMP-dependent protein kinase in the cGMP-induced phosphorylation of vasodilator-stimulated phosphoprotein and platelet inhibition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. LPS stimulates platelet secretion and potentiates platelet aggregation via TLR4/MyD88 and the cGMP-dependent protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rp-8-pCPT-cGMPS in Retinal Degeneration Research

Topic: Rp-8-pCPT-cGMPS in Retinal Degeneration Research Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inherited retinal degenerations, such as Retinitis Pigmentosa (RP), are characterized by the progressive loss of photoreceptor cells, leading to vision loss.[1] A common pathogenic feature in many forms of retinal degeneration is the dysregulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[2][3] Abnormally high levels of intracellular cGMP are considered a key trigger for photoreceptor cell death.[4][5] This accumulation of cGMP leads to the over-activation of two primary downstream effectors: cyclic nucleotide-gated (CNG) channels and cGMP-dependent protein kinase (PKG).[6][7][8] The subsequent ionic imbalance and aberrant kinase activity contribute significantly to the degenerative process.

Rp-8-(p-Chlorophenylthio)-cGMPs (this compound) is a membrane-permeable, competitive inhibitor of cGMP-dependent protein kinase (PKG).[9][10] It serves as a critical pharmacological tool to dissect the specific role of PKG activation in the photoreceptor cell death cascade, independent of CNG channel activity. These application notes provide an overview of its use, relevant data, and detailed protocols for its application in retinal degeneration research models.

Application Notes

Mechanism of Action in Retinal Degeneration

In a healthy photoreceptor, cGMP levels are tightly regulated to control phototransduction.[7] In many retinal degeneration models (e.g., rd1, rd10 mice), mutations in genes like phosphodiesterase 6 (PDE6) lead to an inability to hydrolyze cGMP, causing its toxic accumulation.[4] This elevated cGMP has two primary detrimental effects:

-

CNG Channel Over-activation: Persistently high cGMP levels force CNG channels to remain open, leading to an excessive influx of Ca²⁺ and Na⁺ ions. This ionic stress and calcium overload are major contributors to photoreceptor death.[7][8]

-

PKG Over-activation: Elevated cGMP also hyperactivates PKG, a serine/threonine kinase.[2] Excessive PKG activity has been causally linked to photoreceptor cell death in several RP animal models, initiating downstream cell death pathways.[3][4]

This compound acts by selectively inhibiting PKG isoforms, allowing researchers to isolate and study the pathological contributions of the PKG pathway. By blocking this kinase, it is possible to determine the extent to which PKG activation, versus CNG channel-mediated cytotoxicity, drives the degenerative process in a given model. It is considered a pan-PKG inhibitor, affecting both PKGI and PKGII.[11]

Use in Retinal Degeneration Research Models

This compound is primarily used as a research tool in in vitro retinal explant cultures and, to a lesser extent, in in vivo studies to:

-

Investigate PKG's role in cell death: By treating retinal cultures from rd1 or rd10 mice with the inhibitor, researchers can observe whether photoreceptor survival is enhanced, thereby confirming that PKG is a key mediator of cell death in these models.[4]

-

Differentiate from CNG channel effects: It helps to distinguish the cell death contribution of PKG from that of CNG channel-mediated Ca²⁺ overload.

-

Screen for therapeutic potential: While other cGMP analogues like Rp-8-Br-PET-cGMPS have shown more robust neuroprotective effects by targeting both PKG and CNG channels, this compound is valuable for validating PKG as a specific therapeutic target.[5][11][12]

Quantitative Data

The following table summarizes the key quantitative parameters for this compound based on published literature.

| Parameter | Value | Target Protein(s) | Notes | Reference(s) |

| Ki (Inhibition Constant) | 0.5 µM | PKG | General value for competitive inhibition. | [9][10] |

| 0.5 µM | PKGIα | Isoform-specific value. | ||

| 0.45 µM | PKGIβ | Isoform-specific value. | ||

| 0.7 µM | PKGII | Isoform-specific value. |

Experimental Protocols

Protocol 1: Application in Organotypic Retinal Explant Cultures

This protocol describes the use of this compound to assess its neuroprotective effect on photoreceptors in a retinal explant culture system from a mouse model of retinal degeneration (e.g., rd10 mice at post-natal day 5).

Materials and Reagents:

-

This compound sodium salt (MedChemExpress, Tocris, or similar)

-

Dimethyl sulfoxide (DMSO), sterile

-

Neurobasal-A medium

-

B27 supplement

-

N2 supplement

-

L-glutamine

-

Penicillin/Streptomycin

-

Millicell cell culture inserts (0.4 µm pore size)

-

6-well culture plates

-

Dissecting microscope and tools

Procedure:

-

Preparation of Stock Solution:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.

-

-

Preparation of Culture Medium:

-

Prepare complete Neurobasal-A medium by adding B27, N2, L-glutamine, and Penicillin/Streptomycin according to the manufacturer's instructions.

-

Warm the medium to 37°C before use.

-

-

Dissection and Culture of Retinal Explants:

-

Euthanize neonatal mice according to approved animal welfare protocols.

-

Enucleate the eyes and dissect the retinas in a sterile environment.

-

Carefully separate the retina from the retinal pigment epithelium (RPE).

-

Place each retina, photoreceptor side up, onto a Millicell culture insert inside a 6-well plate.

-

Add 1 mL of complete culture medium to each well, ensuring the medium reaches the bottom of the insert but does not overflow onto the retina.

-

-

Treatment Application:

-

From the 10 mM stock, prepare a working solution of this compound in the complete culture medium. A final concentration in the range of 10-100 µM is typically used for PKG inhibition studies.

-

Replace the medium in the wells with the treatment-containing medium. Include a vehicle control group (medium with an equivalent concentration of DMSO).

-

Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

-

Replace the medium every 2 days with freshly prepared treatment or control medium.

-

-

Endpoint Analysis:

-

After the desired culture period (e.g., 10-15 days), fix the retinal explants in 4% paraformaldehyde (PFA).

-

Process the tissue for cryosectioning and subsequent analysis, such as TUNEL staining (see Protocol 3) or immunohistochemistry for photoreceptor markers (e.g., Rhodopsin, Cone Arrestin).

-

Protocol 2: In Vivo Administration via Subretinal Injection

This protocol provides a generalized workflow for the delivery of this compound into the subretinal space of mice. This procedure requires significant surgical skill.

Materials and Reagents:

-

This compound, sterile formulation

-

Sterile Balanced Salt Solution (BSS)

-

Anesthetic (e.g., Ketamine/Xylazine cocktail)

-

Topical anesthetic (e.g., proparacaine hydrochloride)

-

Mydriatic agent (e.g., tropicamide)

-

33-gauge or 34-gauge blunt needle attached to a Hamilton syringe

-

Surgical microscope

-

Vitreoretinal surgery system (optional)

References

- 1. The cGMP system in normal and degenerating mouse neuroretina: New proteins with cGMP interaction potential identified by a proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cGMP Pathway and Inherited Photoreceptor Degeneration: Targets, Compounds, and Biomarkers [mdpi.com]

- 3. The cGMP Pathway and Inherited Photoreceptor Degeneration: Targets, Compounds, and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. New Improved cGMP Analogues to Target Rod Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two pathways of rod photoreceptor cell death induced by elevated cGMP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rp-8-pCPT-cGMPS

For Researchers, Scientists, and Drug Development Professionals

Introduction